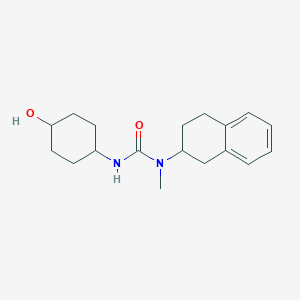![molecular formula C16H24N2O3 B6640110 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea, also known as HC-070, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound was first synthesized by a team of researchers at the University of California, San Francisco in 2012. Since then, HC-070 has been the subject of extensive scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea works by inhibiting the activity of TRPM7, a protein that plays a critical role in cell proliferation and survival. TRPM7 is a calcium-permeable ion channel that is expressed in a variety of cell types, including cancer cells and immune cells. By inhibiting TRPM7, this compound can block the influx of calcium ions into cells, which can disrupt cell signaling pathways and prevent cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis (cell death). In immune cells, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and prevent autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea is its specificity for TRPM7. Unlike other TRPM7 inhibitors, this compound does not inhibit other ion channels or enzymes, which can reduce the risk of off-target effects. However, this compound has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis of this compound is complex and time-consuming, which can make it difficult to produce large quantities for preclinical and clinical studies.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the compound. Another area of focus is the development of novel formulations of this compound that can improve its bioavailability and pharmacokinetic properties. Additionally, further preclinical studies are needed to investigate the efficacy and safety of this compound in vivo, which can provide a foundation for clinical trials in humans.
Synthesemethoden
The synthesis of 1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea involves a multi-step process that starts with the reaction of cycloheptene with lithium diisopropylamide (LDA) to form a cycloheptenyllithium intermediate. This intermediate is then reacted with N,N-dimethylformamide (DMF) to form a cycloheptenone. The cycloheptenone is then converted to the corresponding alcohol using sodium borohydride (NaBH4). The final step involves the reaction of the alcohol with phenyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea has been shown to have potential therapeutic applications in a variety of diseases, including cancer, HIV, and autoimmune disorders. In preclinical studies, this compound has been found to inhibit the activity of a protein called TRPM7, which plays a critical role in cell proliferation and survival. By inhibiting TRPM7, this compound has the potential to stop the growth of cancer cells and prevent the progression of HIV.
Eigenschaften
IUPAC Name |
1-[(1-hydroxycycloheptyl)methyl]-3-phenylmethoxyurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-15(18-21-12-14-8-4-3-5-9-14)17-13-16(20)10-6-1-2-7-11-16/h3-5,8-9,20H,1-2,6-7,10-13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKUASRZWWRECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)NOCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)

![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)
![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)